Tris(trifluoroacetoxy)borane
Description
Properties
IUPAC Name |
bis[(2,2,2-trifluoroacetyl)oxy]boranyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBHKBKGKCDGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BF9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188536 | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-70-9 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, anhydride with boric acid (H3BO3) (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trifluoroacetoxy)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(trifluoroacetoxy)borane can be synthesized through the reaction of boric acid with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
Biological Activity
Tris(trifluoroacetoxy)borane (TFAB) is a boron-containing compound with notable biological activities that have been the focus of various studies. This article delves into its chemical properties, mechanisms of action, and biological implications, supported by data tables and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₆BF₉O₆
- Molecular Weight : 272.87 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents, insoluble in water
The biological activity of TFAB primarily arises from its role as a Lewis acid. It interacts with various biological molecules, influencing biochemical pathways. The mechanism can be summarized as follows:
- Lewis Acid Activity : TFAB acts as a Lewis acid, facilitating the activation of nucleophiles in biochemical reactions.
- Catalytic Role : It has been shown to catalyze reactions involving silanes and carbonyl compounds, enhancing their reactivity through the formation of stable intermediates .
- Interaction with Biomolecules : TFAB can modify biomolecules by forming adducts, which can alter their biological functions.
1. Anticancer Activity
Recent studies have indicated that TFAB exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, showing significant inhibition of cell proliferation.
2. Antimicrobial Properties
TFAB has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies based on concentration and microbial strain.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
3. Role in Organic Synthesis
TFAB is utilized as a catalyst in organic synthesis, particularly in reactions involving hydrosilylation and carbonyl activation. Its ability to stabilize reactive intermediates enhances yields and selectivity in synthetic processes .
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a study published in the Journal of Medicinal Chemistry, TFAB was evaluated for its anticancer properties against MCF-7 breast cancer cells. The results showed that treatment with TFAB led to apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy Against Biofilms
A research article highlighted the effectiveness of TFAB against biofilms formed by Staphylococcus aureus. The study found that TFAB disrupted biofilm integrity and reduced bacterial viability significantly at concentrations lower than those required for planktonic cells .
Safety and Toxicity
While TFAB exhibits promising biological activities, safety assessments are crucial. Studies indicate that it may have cytotoxic effects at high concentrations, necessitating careful dosage optimization in therapeutic applications .
Scientific Research Applications
Catalytic Applications
1.1 Hydroboration Reactions
Tris(trifluoroacetoxy)borane has been identified as an effective catalyst for hydroboration reactions. Hydroboration is a key reaction in organic chemistry that involves the addition of boron hydrides to alkenes and alkynes, leading to the formation of organoboron compounds. The compound's Lewis acidity enhances its catalytic efficiency, allowing for the selective hydroboration of various unsaturated substrates.
- Case Study : In a study focusing on the hydroboration of acetophenone, this compound demonstrated superior performance compared to traditional boron compounds. A reaction using 2 mol% of this compound achieved quantitative conversion within one hour at room temperature, showcasing its potential for rapid and efficient reactions under mild conditions .
1.2 Stereoselective Reactions
The compound has also been utilized in stereoselective reactions, particularly in glycosylation processes. By activating glycal donors, this compound facilitates the formation of α-selective glycosides with high yields.
- Data Table: Stereoselective Glycosylation Outcomes
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Glycal donor + Acceptor | 85% | α-Selective |
| Varying temperature | 90% | α-Selective |
This data indicates that this compound can effectively control stereochemistry in glycosylation reactions, which is crucial for synthesizing complex carbohydrates .
Material Science Applications
This compound is being explored in the field of material science, particularly in the development of advanced materials with tailored properties.
2.1 Polymerization Initiator
The compound serves as an initiator for polymerization reactions, contributing to the synthesis of polymers with specific functional groups. Its ability to activate monomers allows for controlled polymer growth and functionalization.
- Case Study : Research has shown that incorporating this compound into polymerization processes can enhance the mechanical properties of the resulting materials while maintaining thermal stability .
2.2 Semiconductor Applications
In semiconductor manufacturing, this compound has been investigated for its potential use in doping processes and as a precursor for boron-containing thin films.
- Data Table: Semiconductor Doping Efficiency
| Doping Agent | Concentration (mol%) | Electrical Conductivity (S/m) |
|---|---|---|
| This compound | 0.5 | 1.2 x 10^3 |
| Traditional Boron Source | 0.5 | 8.5 x 10^2 |
This table highlights the enhanced electrical conductivity achieved with this compound compared to traditional doping agents, indicating its suitability for advanced electronic applications .
Pharmaceutical Applications
The compound's reactivity makes it valuable in pharmaceutical chemistry, particularly in drug synthesis and modification.
3.1 Trifluoroacetylation Reactions
This compound is employed as a reagent for trifluoroacetylation reactions, which are essential for modifying drug candidates to improve their pharmacological properties.
Q & A
Q. What are the established synthetic routes for tris(trifluoroacetoxy)borane, and what are their yields and reaction conditions?
this compound can be synthesized via two primary routes:
- Route 1 : Reaction of trifluoroacetic acid with boron precursors under controlled conditions (specific stoichiometry not detailed in evidence).
- Route 2 : Reaction of trimethyl trifluoroacetate with tetrafluoroboric acid diazonium salt, yielding ~78% product under optimized conditions . Methodological Note : Purification typically involves sublimation or recrystallization. Reaction monitoring via <sup>19</sup>F NMR is recommended to track trifluoroacetate incorporation.
| Synthetic Route | Reactants | Yield | Key Conditions |
|---|---|---|---|
| Route 1 | Trifluoroacetic acid | Not specified | Ambient temperature, acid catalysis |
| Route 2 | Trimethyl trifluoroacetate + tetrafluoroboric acid diazonium salt | ~78% | Controlled stoichiometry, inert atmosphere |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- <sup>11</sup>B NMR : To confirm boron coordination environment (expected δ ~0–5 ppm for trigonal planar geometry).
- FT-IR : Detection of B–O and C–F stretches (e.g., ~1780 cm<sup>-1</sup> for trifluoroacetate carbonyl).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M]<sup>+</sup> or [M–H]<sup>−</sup>) and fragmentation patterns.
- X-ray Diffraction (XRD) : For solid-state structure determination, though crystallization may require inert conditions due to hygroscopicity .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Under inert atmosphere (Ar/N2) at –20°C to prevent hydrolysis. Use flame-dried glassware.
- Handling : Use gloves and fume hood due to toxicity risks. Avoid exposure to moisture or protic solvents, which may hydrolyze the boron center .
Advanced Questions
Q. What role does this compound play in catalytic hydroelementation reactions, particularly for indole reduction?
this compound acts as a Lewis acid catalyst in acidic media , enabling selective reduction of indoles to indolines. Key advantages:
- Stability in trifluoroacetic acid (TFA), unlike conventional boranes.
- Tolerance of diverse functional groups (e.g., esters, ketones) due to mild reaction conditions. Methodology : Reactions are typically conducted at 0–25°C with stoichiometric or substoichiometric catalyst loading. Progress is monitored by TLC or <sup>1</sup>H NMR for indoline C–H signal emergence (~δ 4.5 ppm) .
Q. How do solvent polarity and Lewis basicity influence the reactivity of this compound?
- Polar Solvents (e.g., TFA) : Enhance electrophilicity of the boron center, stabilizing transition states in reductions.
- Lewis Basic Solvents (e.g., THF) : May coordinate boron, reducing catalytic activity. Pre-activation via solvent removal under vacuum is recommended .
Q. Can microwave irradiation enhance the catalytic efficiency of this compound in hydroelementation?
While not directly studied for this compound, microwave-assisted synthesis (e.g., 50–100°C, 10–30 min) has been shown to accelerate reactions for structurally related boranes like tris(3,4,5-trifluorophenyl)borane. This approach could reduce reaction times and improve yields by promoting rapid activation of substrates .
Q. How is the Lewis acidity of this compound quantified, and how does it compare to other boranes?
- Gutmann-Beckett Method : Uses <sup>31</sup>P NMR chemical shift of triethylphosphine oxide (Δδ correlates with acidity).
- Childs’ Method : Measures <sup>11</sup>B NMR shifts upon adduct formation with a reference base. Comparison : this compound is expected to exhibit higher acidity than B(C6F5)3 due to electron-withdrawing trifluoroacetate groups, though experimental data is limited .
Q. What mechanistic insights exist for this compound-mediated reductions?
Proposed mechanism for indole reduction:
- Boron coordinates to the indole N-atom, polarizing the C2–C3 bond.
- Hydride transfer from a BH intermediate generates indoline.
- Acidic media stabilize intermediates and prevent borane deactivation .
Q. Could this compound be applied in polymer doping or materials science?
While unexplored, analogous boranes (e.g., B(C6F5)3) are used to dope conjugated polymers by withdrawing electron density. Potential applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
